molecular formula C9H9ClOS B3317693 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal CAS No. 96924-57-1

3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal

Cat. No.: B3317693
CAS No.: 96924-57-1
M. Wt: 200.69 g/mol
InChI Key: HTWOXVNWRNYXJK-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, is of interest due to its potential biological and chemical properties.

Chemical Reactions Analysis

3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-7(6-11)9(10)5-8-3-2-4-12-8/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWOXVNWRNYXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(CC1=CC=CS1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723539
Record name 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96924-57-1
Record name 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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